N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2)14-17-8-7-13-22(24(17)33-26)32-16-23(30)27-15-21-19-11-5-6-12-20(19)25(31)29(28-21)18-9-3-4-10-18/h5-8,11-13,18H,3-4,9-10,14-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKISNIUSPWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural features enable interactions with multiple biological targets, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 391.5 g/mol. The structure includes a phthalazine moiety, which is known for its diverse biological activities, and a benzofuran derivative that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421452-32-5 |
Research indicates that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups in this compound suggests it may engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Antimicrobial Properties
Compounds similar to this compound have been studied for their antimicrobial effects. For instance, triazole derivatives are recognized for their antifungal properties, while phthalazine derivatives have demonstrated efficacy against various bacterial strains.
Anticancer Activity
Phthalazine derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of the cyclopentane moiety and the triazole structure in this compound may confer distinct anticancer properties that warrant further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study on phthalazine derivatives reported significant cytotoxic effects against several cancer cell lines, suggesting potential pathways for drug development targeting specific cancers.
- Antimicrobial Studies : Research on triazole derivatives indicated strong antifungal activity against Candida species, highlighting the importance of structural modifications in enhancing efficacy .
- Mechanistic Insights : Investigations into the interaction of similar compounds with DNA and RNA have provided insights into their mechanism of action, suggesting that they may act as inhibitors of nucleic acid synthesis .
Future Directions
The unique structural features of this compound indicate a wide range of potential applications in drug development. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exhibit significant anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival. For instance, the compound may interfere with signal transduction pathways associated with cell proliferation.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its unique structure allows for interactions with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death . This property could be further explored for developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier could enhance its efficacy in targeting neurological pathways .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phthalazinone core and subsequent modifications to introduce the cyclopentyl and benzamide groups. The detailed synthetic routes can vary but often include Friedel-Crafts reactions and cyclization processes under controlled conditions.
The mechanism of action is believed to involve binding to specific molecular targets within cells, which may include enzyme active sites or receptor sites involved in critical cellular processes. This binding can lead to downstream effects that inhibit cell growth or induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Anticancer Studies : A study demonstrated that derivatives of phthalazinones exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents.
- Antimicrobial Efficacy : Research indicated that phthalazine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
- Neuroprotection : Investigations into related compounds revealed protective effects against oxidative stress in neuronal cells, indicating a potential therapeutic application in neurodegenerative disorders.
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The phthalazinone ring is synthesized by reacting 4-substituted phthalic anhydrides with cyclopentylhydrazine under acidic conditions. For example:
$$
\text{Phthalic anhydride} + \text{Cyclopentylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-ol} \quad
$$
Optimization Note: Elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) improve yields (75–85%).
N1-Methylation via Alkylation
The hydroxyl group at position 1 is alkylated using methyl iodide in the presence of sodium hydride as a base:
$$
\text{3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-ol} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl-3-cyclopentyl-4-oxo-3,4-dihydrophthalazine} \quad
$$
Reaction Conditions:
Preparation of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic Acid
Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is synthesized via acid-catalyzed cyclization of 7-hydroxycoumaranone with acetone :
$$
\text{7-Hydroxycoumaranone} + (\text{CH}3)2\text{CO} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol} \quad
$$
Williamson Ether Synthesis
The phenolic hydroxyl group is etherified with chloroacetic acid under basic conditions:
$$
\text{2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid} \quad
$$
Reaction Parameters:
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (NHS) :
$$
\text{2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid} \xrightarrow{\text{EDCl, NHS, DCM}} \text{Active ester intermediate} \quad
$$
Conditions:
- Solvent: Dichloromethane (DCM)
- Time: 2 h at 0°C
Coupling with the Phthalazinone Methylamine
The active ester reacts with 1-(aminomethyl)-3-cyclopentyl-4-oxo-3,4-dihydrophthalazine to form the target amide:
$$
\text{Active ester} + \text{Phthalazinone methylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide} \quad
$$
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 68–75% pure product.
Analytical Data and Characterization
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 7.8 Hz, 1H, phthalazinone H8), 7.65–7.58 (m, 2H, phthalazinone H5/H6), 6.92 (d, J = 8.2 Hz, 1H, benzofuran H5), 6.45 (s, 1H, benzofuran H4), 4.52 (s, 2H, OCH$$2$$CO), 3.98 (s, 2H, NCH$$_2$$), 2.85–2.78 (m, 1H, cyclopentyl H), 1.58–1.49 (m, 8H, cyclopentyl and dimethyl groups).
- IR (KBr) : 1675 cm$$^{-1}$$ (C=O, amide), 1602 cm$$^{-1}$$ (C=N, phthalazinone).
Crystallographic Data (if applicable)
Monoclinic crystal system with π–π stacking interactions between phthalazinone and benzofuran moieties, as observed in analogous structures.
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-oxo-3-cyclopentylphthalazine-1-carbaldehyde with 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanamine using NaBH$$_3$$CN:
$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound} \quad
$$
Yield: 60–65%, lower than coupling methods due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction times for cyclocondensation and amidation steps, improving yields by 10–15%.
Industrial-Scale Considerations
Cost-Effective Reagents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
